molecular formula C15H14N4O2S B4619069 N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide

Cat. No. B4619069
M. Wt: 314.4 g/mol
InChI Key: DZFKGWGZUHUZQB-UHFFFAOYSA-N
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Description

The compound of interest falls under the broader category of quinazolinone derivatives, which are known for their varied biological activities and applications in medicinal chemistry. These compounds are structurally characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring.

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves several key steps, starting from basic building blocks like N-(4-oxocyclohexyl)acetamide, leading to novel peptidomimetic building blocks. For example, Marinko et al. (2000) synthesized N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide from N-(4-oxocyclohexyl)acetamide as novel peptidomimetic building blocks (Marinko, Obreza, Peterlin-Mašič, Krbavčič, & Kikelj, 2000).

Scientific Research Applications

Synthesis and Structural Analysis

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide and related compounds have been synthesized as novel peptidomimetic building blocks, showcasing the versatility of quinazolinone derivatives in chemical synthesis. For example, compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized from N-(4-oxocyclohexyl)acetamide as novel building blocks for further chemical research (Marinko et al., 2000).

Biological Activities and Potential Applications

  • Anticancer and Antimicrobial Potential : N-aryl(benzyl, heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have shown promising results in inhibiting various human tumor cell lines, indicating potential anticancer properties. For instance, certain derivatives exhibited high growth inhibition rates against melanoma cell lines, highlighting their therapeutic potential (Antypenko et al., 2016).

  • Antimicrobial Activity : Novel sulphonamide derivatives have displayed significant antimicrobial activity, suggesting their utility in combating infectious diseases. This includes activity against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial potential (Fahim & Ismael, 2019).

  • Antitumor Activities : The synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues have shown significant in vitro antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy. This includes broad-spectrum antitumor activity as well as selective activity towards specific cancer cell lines (Al-Suwaidan et al., 2016).

  • Radiomodulatory Effects : Quinazolinone derivatives bearing a sulfonamide moiety have demonstrated radiomodulatory effects, indicating potential use in reducing the damaging effects of radiation. This includes the induction of antioxidant enzymes and amelioration of radiation-induced damage, showcasing their potential in radioprotection (Soliman et al., 2020).

properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-12-5-3-4-11-10(12)8-17-15(18-11)19-13(21)9-22-14-6-1-2-7-16-14/h1-2,6-8H,3-5,9H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKGWGZUHUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide

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